molecular formula C15H17N B13615078 n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine

n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine

Cat. No.: B13615078
M. Wt: 211.30 g/mol
InChI Key: RWWOGXUUQFXOJI-UHFFFAOYSA-N
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Description

n-Methyl-1-(2’-methyl-[1,1’-biphenyl]-3-yl)methanamine is an organic compound belonging to the class of amines It features a biphenyl structure with a methyl group and a methanamine group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-1-(2’-methyl-[1,1’-biphenyl]-3-yl)methanamine typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1-(2’-methyl-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

n-Methyl-1-(2’-methyl-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Methyl-1-(2’-methyl-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • n-Methyl-1-(1-methylpiperidin-2-yl)methanamine
  • n-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
  • n-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride

Uniqueness

n-Methyl-1-(2’-methyl-[1,1’-biphenyl]-3-yl)methanamine is unique due to its biphenyl structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

N-methyl-1-[3-(2-methylphenyl)phenyl]methanamine

InChI

InChI=1S/C15H17N/c1-12-6-3-4-9-15(12)14-8-5-7-13(10-14)11-16-2/h3-10,16H,11H2,1-2H3

InChI Key

RWWOGXUUQFXOJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC(=C2)CNC

Origin of Product

United States

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